molecular formula C26H24N2O6 B8249933 5-FAM cadaverine

5-FAM cadaverine

Cat. No.: B8249933
M. Wt: 460.5 g/mol
InChI Key: AJZIEQYBBRYWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-FAM cadaverine, also known as fluorescein-5-carboxamide cadaverine, is a fluorescent compound widely used in biochemical research. It is a derivative of cadaverine, a naturally occurring polyamine, and is conjugated with fluorescein, a fluorescent dye. This compound is particularly valuable for its ability to label proteins and other biomolecules, making it an essential tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FAM cadaverine typically involves the conjugation of cadaverine with fluorescein-5-isothiocyanate (FITC). The reaction is carried out in an aqueous buffer at a slightly alkaline pH to facilitate the nucleophilic attack of the amine group of cadaverine on the isothiocyanate group of FITC. The reaction conditions usually include:

    Temperature: Room temperature

    pH: 8-9

    Solvent: Aqueous buffer (e.g., phosphate-buffered saline)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-FAM cadaverine can undergo various chemical reactions, including:

    Substitution reactions: The amine group can participate in nucleophilic substitution reactions.

    Conjugation reactions: It can form covalent bonds with carboxylic acids, aldehydes, and ketones through amide or imine linkages.

Common Reagents and Conditions

    Reagents: Common reagents include carboxylic acids, aldehydes, ketones, and isothiocyanates.

    Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include various bioconjugates, where this compound is covalently linked to proteins, peptides, or other biomolecules .

Scientific Research Applications

5-FAM cadaverine has a wide range of applications in scientific research, including:

    Biochemistry: Used as a fluorescent probe to label proteins and study protein-protein interactions.

    Cell biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules or pathogens.

    Industry: Applied in the development of biosensors and other analytical tools

Mechanism of Action

The mechanism of action of 5-FAM cadaverine involves its ability to form covalent bonds with target biomolecules. The fluorescein moiety provides fluorescence, allowing researchers to track and visualize the labeled molecules. The primary molecular targets include proteins and peptides, which can be labeled through transglutaminase-mediated transamidation reactions .

Comparison with Similar Compounds

Similar Compounds

    5-FITC cadaverine: Another fluorescent cadaverine derivative, but with different excitation and emission properties.

    5-TAMRA cadaverine: A cadaverine derivative conjugated with tetramethylrhodamine, offering different fluorescence characteristics.

Uniqueness

5-FAM cadaverine is unique due to its specific fluorescence properties, making it particularly suitable for applications requiring high sensitivity and specificity. Its excitation and emission wavelengths (493 nm and 517 nm, respectively) are ideal for many fluorescence-based assays .

Properties

IUPAC Name

N-(5-aminopentyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c27-10-2-1-3-11-28-24(31)15-4-7-19-18(12-15)25(32)34-26(19)20-8-5-16(29)13-22(20)33-23-14-17(30)6-9-21(23)26/h4-9,12-14,29-30H,1-3,10-11,27H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZIEQYBBRYWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.